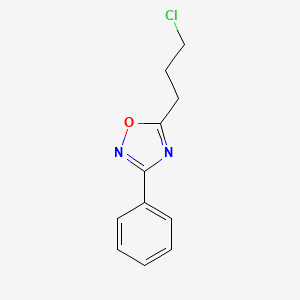

5-(3-Chloropropyl)-3-phenyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(3-chloropropyl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-8-4-7-10-13-11(14-15-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPLNKMMWKJLJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407172 | |

| Record name | 5-(3-chloropropyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91066-23-8 | |

| Record name | 5-(3-chloropropyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-chloropropyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloropropyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropropyl Group

The 3-chloropropyl substituent undergoes nucleophilic substitution (SN2) reactions, enabling diverse functionalization (Table 1):

Mechanistic Insights :

-

The reaction proceeds via a bimolecular mechanism, where the nucleophile attacks the electrophilic carbon adjacent to chlorine.

-

Steric hindrance from the oxadiazole ring slightly reduces reactivity compared to simpler alkyl chlorides .

Oxadiazole Ring Participation in Cycloaddition Reactions

The 1,2,4-oxadiazole ring acts as a dienophile in [4+2] Diels-Alder reactions (Figure 1):

Example Reaction :

-

With cyclopentadiene, the oxadiazole forms a bicyclic adduct under thermal conditions (toluene, 110°C, 8 h, 62% yield) .

Key Observations :

-

Electron-withdrawing substituents (e.g., CF₃) on the phenyl group enhance ring electrophilicity .

-

Regioselectivity is influenced by the steric bulk of the chloropropyl chain .

Catalytic C–H Functionalization

Rh(III)-catalyzed annulation reactions enable the formation of polycyclic frameworks (Scheme 1):

Reaction Protocol :

-

Substrate: 5-(3-Chloropropyl)-3-phenyl-1,2,4-oxadiazole + 2-diazo-1,3-diketones

-

Catalyst: [Cp*RhCl₂]₂ (5 mol%), AgNTf₂ (20 mol%), Cu(OAc)₂·H₂O (2.0 equiv)

-

Solvent: DCE, 100°C, 12 h

Mechanism :

-

Rh(III) activates the oxadiazole’s C–H bond, forming a metallocycle intermediate.

-

Coordination with diazo compounds leads to carbene insertion and reductive elimination.

Base-Mediated Elimination Reactions

Under basic conditions, the chloropropyl chain undergoes elimination to form alkenes:

Conditions :

-

KOtBu (2.0 equiv), THF, 60°C, 4 h

-

Product: 3-Phenyl-5-(prop-1-en-1-yl)-1,2,4-oxadiazole (Yield: 58%)

Limitations :

Synthetic Protocols

Two-Step Synthesis from Benzamidoximes (Scheme 2):

-

Cyclization :

-

Thermal Cyclization :

Optimization :

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including 5-(3-chloropropyl)-3-phenyl-1,2,4-oxadiazole. The compound has been investigated for its ability to induce apoptosis in cancer cells.

Case Studies and Findings

- Maftei et al. reported that various 1,2,4-oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds synthesized from the oxadiazole framework showed IC50 values indicating potency against multiple cancer cell lines such as MCF-7 and HCT-116. Specifically, derivatives with structural modifications around the oxadiazole ring demonstrated enhanced biological activity compared to standard treatments like doxorubicin .

- Kucukoglu et al. synthesized Schiff bases fused with the 1,2,4-oxadiazole heterocycle and evaluated their cytotoxic effects against several cancer cell lines. Some derivatives exhibited superior potency compared to established chemotherapeutics .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial properties, which have been explored in recent research.

Research Insights

- Studies indicate that 1,2,4-oxadiazoles can act as effective antibacterial agents. The introduction of different substituents on the oxadiazole ring can enhance activity against resistant strains of bacteria and fungi .

- Research has demonstrated that certain oxadiazole derivatives possess significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli, making them candidates for further development as new antibiotics .

Drug Discovery and Development

This compound serves as a valuable scaffold in drug design due to its structural characteristics.

Applications in Drug Design

- The rigid structure of the oxadiazole ring contributes to metabolic stability and can serve as a bioisosteric replacement for more labile functional groups in drug molecules . This property is critical in developing new therapeutics with improved pharmacokinetic profiles.

- The synthesis of novel derivatives based on this compound has led to the identification of new lead compounds with promising biological activities against both cancer and infectious diseases .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)-3-phenyl-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloropropyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural and Physicochemical Properties

The table below compares 5-(3-Chloropropyl)-3-phenyl-1,2,4-oxadiazole with structurally related compounds:

Key Observations :

Anti-Inflammatory Activity :

Enzyme Inhibition :

- Bulky para-substituents on the 3-phenyl ring (e.g., CF3, Cl) enhance butyrylcholinesterase (BChE) inhibition, as seen in 5-(1-benzylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole (6a) . The chloropropyl chain in the target compound could similarly influence BChE binding affinity.

Antimicrobial and Anticancer Potential:

- Pyrimidine-fused oxadiazoles (e.g., 5d) show moderate antibacterial activity against S. aureus (MIC = 32 µg/mL) . The electron-withdrawing chloro group in the target compound may enhance such activity by improving interactions with bacterial enzymes.

Biological Activity

5-(3-Chloropropyl)-3-phenyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. Oxadiazoles are known for their potential as pharmacologically active agents, exhibiting properties such as anticancer, antibacterial, antifungal, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the cyclodehydration of appropriate precursors. The presence of the chloropropyl group is significant as it may enhance the compound's lipophilicity and biological interactions.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 10.38 | |

| This compound | HCT116 (colon cancer) | 12.00 | |

| This compound | PC-3 (prostate cancer) | 11.50 |

The mechanism of action often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage. For example, studies have indicated that similar oxadiazole derivatives increase p53 expression and activate caspase pathways in MCF-7 cells .

Antimicrobial Activity

The antimicrobial efficacy of oxadiazoles has also been documented. Compounds in this class demonstrate activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 7.9 µg/mL | |

| This compound | Escherichia coli | 10 µg/mL |

These findings suggest that the compound may inhibit bacterial growth effectively through mechanisms that require further elucidation.

Anti-inflammatory Activity

Research indicates that oxadiazoles can act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes.

This activity underscores the potential for developing anti-inflammatory agents based on this scaffold.

Case Studies

Case Study: Anticancer Efficacy in MCF-7 Cells

A study investigated the effects of various oxadiazole derivatives on MCF-7 cells. The results indicated that compounds with similar structures to 5-(3-Chloropropyl)-3-phenyl exhibited significant growth inhibition compared to standard chemotherapeutics like Doxorubicin and Tamoxifen . The study emphasized the need for further structural optimization to enhance potency and selectivity.

Case Study: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of oxadiazoles against resistant bacterial strains such as MRSA. The findings revealed that certain derivatives exhibited lower MIC values than conventional antibiotics like Vancomycin . This suggests a viable pathway for addressing antibiotic resistance.

Q & A

Q. What are the standard synthetic routes for 5-(3-chloropropyl)-3-phenyl-1,2,4-oxadiazole, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (a structurally similar precursor) is synthesized by reacting hydroxylamine with carboxylic acid derivatives, followed by chlorination. Key intermediates are characterized using:

Q. How can researchers verify the purity and structural integrity of this compound?

- Chromatography : Use HPLC or TLC with UV detection to assess purity.

- Spectroscopic cross-validation : Combine 1H/13C NMR, IR (e.g., C-Cl stretching at ~600–800 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for analogous oxadiazole derivatives (e.g., SHELX software for structure refinement) .

Q. What are the common challenges in synthesizing 5-substituted 1,2,4-oxadiazoles, and how are they mitigated?

- Regioselectivity : Competing reactions at N2 vs. N4 positions can occur. Use steric or electronic directing groups (e.g., electron-withdrawing substituents on the phenyl ring) to favor desired pathways .

- Byproduct formation : Optimize reaction time and temperature. For example, extended heating during cyclization may lead to decomposition; monitor via TLC .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations : Analyze charge distribution and frontier molecular orbitals (LUMO localization) to predict reactive sites. For example, protonation studies show N4 is more nucleophilic than N2 in 1,2,4-oxadiazoles, directing substitution to the chloropropyl chain .

- Experimental validation : Compare reaction rates with substituents of varying electronic profiles (e.g., electron-deficient vs. electron-rich aryl groups) .

Q. What methodologies are used to study the biological activity of this compound derivatives?

- In vitro assays : Screen for antiangiogenic or anticancer activity using cell viability assays (e.g., MTT) and apoptosis markers (e.g., caspase-3 activation). For example, oxadiazole derivatives have shown activity against triple-negative breast cancer cells via MAP kinase targeting .

- Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., kinase domains) .

Q. How can structural modifications enhance the stability or bioavailability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.